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Compound of Interest

Compound Name:
(4,4-Dimethylcyclohexyl)boronic

acid

Cat. No.: B14047897 Get Quote

Executive Summary & Structural Logic
Compound: (4,4-Dimethylcyclohexyl)boronic acid CAS: 1186412-83-8 (Acid) / 859217-67-7

(Pinacol Ester Precursor) Formula: C

H

BO

MW: 156.03 g/mol

Structural Analysis: The "Missing" Isomerism
Unlike 1,4-disubstituted cyclohexanes (e.g., 4-methylcyclohexylboronic acid), which exist as

distinct cis and trans diastereomers, (4,4-dimethylcyclohexyl)boronic acid does not exhibit

cis/trans isomerism.

Symmetry: The C4 position is gem-disubstituted (two identical methyl groups). A plane of

symmetry passes through C1 (bearing the boron) and C4.

Consequence: The molecule is achiral and constitutes a single stereoisomer.

Conformation: While chemically unique, the molecule exists in a dynamic chair equilibrium.

The boronic acid group [
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] strongly prefers the equatorial position to minimize 1,3-diaxial interactions, placing one C4-
methyl axial and the other equatorial.

Key Spectroscopic Data
Note: Data presented reflects the monomeric boronic acid. Samples often contain varying

amounts of the trimeric boroxine anhydride (dehydration product), which may cause slight

chemical shift variations.

A. Nuclear Magnetic Resonance ( H, C, B NMR)
1. Proton NMR (

H NMR)
Solvent: CDCl

or CD

OD | Frequency: 400/500 MHz
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Signal (

ppm)
Multiplicity Integration Assignment

Diagnostic
Insight

0.85 - 0.95 Singlet (x2)* 6H
C4-CH

(a/b)

Critical Feature:

Often appear as

two closely

spaced singlets

or one

overlapping

signal. While

chemically

distinct (cis/trans

to B), rapid ring

flipping often

averages them.

0.98 - 1.10 Multiplet 1H
C1-H (

-B)

Shielded: The

proton geminal to

boron is

significantly

upfield compared

to

-protons of

alcohols or

halides.

1.20 - 1.45 Multiplet 4H C3/C5-H
Complex

methylene

envelope.

1.50 - 1.75 Multiplet 4H C2/C6-H

Deshielded

relative to C3/C5

due to proximity

to the boronic

acid.

~4.5 - 6.0 Broad Singlet 2H B(OH) Variable: Only

visible in dry,
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non-protic

solvents (e.g.,

DMSO-

, CDCl

). Disappears

with D

O shake.

2. Carbon-13 NMR (

C NMR)
Solvent: CDCl

| Decoupled
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Signal (

ppm)
Type Assignment Technical Note

~28.0 - 32.0 Broad C1 (C-B)

Quadrupolar

Broadening: The

carbon attached to

boron is often very

broad or invisible due

to

B coupling (

).

30.5 CH C3/C5
Equivalent by

symmetry.

32.2 C C4

Quaternary carbon.

Distinctive sharp

signal.

35.8 CH C2/C6
Equivalent by

symmetry.

24.5 / 28.1 CH Methyls

Distinct signals are

observed in static

conformations; may

average in solution.

3. Boron-11 NMR (

B NMR)
Standard: BF

(0 ppm)

32 - 34 ppm: Characteristic of alkyl boronic acids (tricoordinate, sp

).
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~20 - 22 ppm: Indicates boronate ester formation (if pinacol is present).

< 5 ppm: Indicates tetrahedral boronate species (e.g., if base/fluoride is added).

B. Mass Spectrometry (MS)
Ionization: ESI (Negative Mode) or APCI.

Monomer:

155 [M-H]

(Weak).

Boroxine (Trimer): Boronic acids readily dehydrate in the MS source. Look for the trimer

peak:

.

Diagnostic Peak:

~413/414.

Experimental Protocol: Synthesis & Isolation
Context: Direct hydroboration of 4,4-dimethylcyclohexene can lead to regioisomeric mixtures

(3,3- vs 4,4- isomers). The most robust route ensures regiocontrol via a vinyl boronate

intermediate.

Workflow Diagram (DOT)

4,4-Dimethylcyclohexanone 1. Hydrazone Formation
2. Vinyl Iodide Synthesis

Vinyl Iodide
Intermediate

Pd-Catalyzed Borylation
(Miwayura Borylation)

Vinyl Boronate
(Pinacol Ester)

Catalytic Hydrogenation
(Pd/C, H2)

Oxidative Hydrolysis
(NaIO4 / HCl)

(4,4-Dimethylcyclohexyl)
boronic acid

Click to download full resolution via product page

Caption: Step-wise synthesis ensuring regiochemical purity via vinyl iodide and hydrogenation.

Detailed Methodology
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Step 1: Preparation of Vinyl Boronate (Precursor)

Substrate: Start with 4,4-dimethylcyclohexanone.

Formation of Vinyl Triflate/Iodide: Convert ketone to vinyl triflate (using Tf

O/Base) or vinyl iodide (Barton hydrazone method) to lock the double bond position.

Miyaura Borylation: React the vinyl halide with Bis(pinacolato)diboron (

), PdCl

(dppf) (3 mol%), and KOAc in dioxane at 80°C.

Result: (4,4-Dimethyl-1-cyclohexen-1-yl)boronic acid pinacol ester (CAS 859217-67-7).

Step 2: Hydrogenation (The Critical Step)

Rationale: Hydrogenation of the vinyl boronate is stereoselective and regiospecific, avoiding

the scrambling seen in direct alkene hydroboration.

Protocol:

Dissolve vinyl boronate (1.0 equiv) in MeOH/EtOAc (1:1).

Add 10 wt% Pd/C (5-10% loading).

Stir under H

balloon (1 atm) for 4–6 hours at RT.

Monitor:

H NMR disappearance of alkenyl proton (~6.5 ppm).

Filter: Remove catalyst via Celite. Concentrate to yield the saturated pinacol ester.

Step 3: Hydrolysis to Free Acid

Suspend the pinacol ester in Acetone/Water (1:1).
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Add NaIO

(3.0 equiv) and NH

OAc (3.0 equiv). Stir for 24h (cleaves the diol).

Extract with EtOAc, wash with dilute HCl (to remove pinacol), then brine.

Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc.

Quality Control & Handling
Anhydride Formation (Boroxine Cycle)
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

Observation: NMR may show dual sets of signals if the sample is "wet" or partial dehydration

has occurred.

Correction: Add a drop of D

O to the NMR tube. This hydrolyzes the boroxine back to the monomer, simplifying the
spectrum.

Protodeboronation
Risk: Prolonged heating in acidic/basic media can cleave the C-B bond.

Storage: Store at 4°C under Argon.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja0716204
https://www.benchchem.com/product/b14047897#key-spectroscopic-data-for-4-4-dimethylcyclohexyl-boronic-acid
https://www.benchchem.com/product/b14047897#key-spectroscopic-data-for-4-4-dimethylcyclohexyl-boronic-acid
https://www.benchchem.com/product/b14047897#key-spectroscopic-data-for-4-4-dimethylcyclohexyl-boronic-acid
https://www.benchchem.com/product/b14047897#key-spectroscopic-data-for-4-4-dimethylcyclohexyl-boronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14047897?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14047897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

